5-bromo-2-(2-hydroxyethoxy)benzamide is a chemical compound classified as an aromatic amide. It features a bromine atom and a hydroxyethoxy group attached to a benzene ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's structure allows for significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound can be synthesized through various chemical methods, with its synthesis often involving the bromination of 2-(2-hydroxyethoxy)benzamide followed by methylation. It is available from several chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed information on its properties and applications.
5-bromo-2-(2-hydroxyethoxy)benzamide falls under the category of aromatic compounds due to the presence of the benzene ring. It is also classified as an amide because of the carbonyl group (C=O) bonded to a nitrogen atom (N). The presence of halogen (bromine) and ether (hydroxyethoxy) functional groups further categorizes it within halogenated organic compounds and ether derivatives.
The synthesis of 5-bromo-2-(2-hydroxyethoxy)benzamide typically involves several key steps:
The molecular formula for 5-bromo-2-(2-hydroxyethoxy)benzamide is , with a molecular weight of 274.11 g/mol.
The structure features:
5-bromo-2-(2-hydroxyethoxy)benzamide can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a precursor for further chemical transformations.
The mechanism of action for 5-bromo-2-(2-hydroxyethoxy)benzamide is largely dependent on its application context:
Property | Value |
---|---|
CAS Number | 63887-02-5 |
Molecular Formula | C10H12BrNO3 |
Molecular Weight | 274.11 g/mol |
IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide |
InChI | InChI=1S/C10H12BrNO3/c1-12-10(14)8-6-7(11)2-3-9(8)15-5-4-13/h2-3,6,13H |
5-bromo-2-(2-hydroxyethoxy)benzamide has diverse applications across several scientific fields:
Halogenated benzamide derivatives are synthesized through strategic bromination and functional group transformations. A key intermediate, 5-bromo-2-hydroxybenzoic acid, undergoes electrophilic aromatic bromination, achieving yields >85% under optimized conditions (0°C, acetic acid solvent, stoichiometric Br₂) [6]. Alternative pathways utilize 5-bromo-2-hydroxybenzamide (CAS 6329-74-4) as a precursor, where bromine introduction precedes O-alkylation to avoid regiochemical interference [6] [7]. Recent advances employ ortho-directed lithiation-bromination sequences, using n-butyllithium (-78°C, THF) followed by bromine sources (e.g., NBS), achieving >90% regioselectivity [7].
Table 1: Comparative Synthetic Routes to 5-Bromo-2-Hydroxybenzamide Intermediate
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Electrophilic Bromination | Br₂, AcOH, 0°C, 2h | 85–88 | Moderate |
Directed Ortho-Metalation | n-BuLi, THF, -78°C; then Br₂ | 92–95 | High |
Sandmeyer Reaction | CuBr₂, NaNO₂, HBr, 5°C | 75–80 | Low |
Bromine's electron-withdrawing nature enhances the phenolic oxygen's nucleophilicity in 5-bromo-2-hydroxybenzamide, facilitating O-alkylation. Kinetic studies reveal a 3.2× rate increase compared to non-brominated analogs due to reduced pKₐ (6.8 vs. 8.1 for unsubstituted 2-hydroxybenzamide) [6]. Computational analyses (DFT, B3LYP/6-31G*) confirm bromine's stabilization of the phenoxide transition state, lowering the energy barrier for nucleophilic attack by 14.2 kJ/mol [7]. This electronic modulation enables selective alkoxy functionalization without competing amide hydrolysis or N-alkylation.
Ethylene oxide (EO) ring-opening with 5-bromo-2-hydroxybenzamide forms the 2-hydroxyethoxy side chain. Anhydrous conditions (DMF, 80°C) with catalytic K₂CO₃ achieve 78% yield, minimizing polyether byproducts (<5%) [3] [8]. Pressure reactors (5–10 atm) enhance EO miscibility, boosting conversion to >90% [8]. Solvent screening identifies DMF as optimal due to its polar aprotic nature, which stabilizes the alkoxide intermediate. Critical parameters include:
Table 2: Ethylene Oxide Reaction Optimization Parameters
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
Temperature | 80–100°C | <80°C: Slow reaction; >100°C: Decomposition |
EO Equivalents | 1.2–1.5 eq | >1.5 eq: Di-alkylation byproducts |
Catalyst (K₂CO₃) | 5 mol% | >10 mol%: Amide hydrolysis |
Pressure | 5–10 atm | Ambient: Low conversion (≤60%) |
Amidation of 5-bromo-2-(2-hydroxyethoxy)benzoic acid employs three principal methods:
The mixed anhydride method demonstrates superior scalability, minimizing racemization and enabling direct crystallization from ethanol/water mixtures [7].
Table 3: Amidation Method Comparison for Target Compound Synthesis
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Schotten-Baumann | Oxalyl chloride, NH₃(aq), 0°C | 70–75 | 90–92 | Rapid reaction |
Mixed Anhydride | Ethyl chloroformate, NMM, NH₄OH, -15°C | 83–85 | 98–99 | Minimal byproducts |
Enzymatic | Lipase B, tert-butanol, 40°C, 24h | 60–65 | 95–97 | Ambient pH, selectivity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9